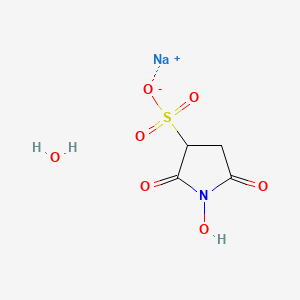

Sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate

CAS No.: 304671-62-3

Cat. No.: VC3870596

Molecular Formula: C4H6NNaO7S

Molecular Weight: 235.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304671-62-3 |

|---|---|

| Molecular Formula | C4H6NNaO7S |

| Molecular Weight | 235.15 g/mol |

| IUPAC Name | sodium;1-hydroxy-2,5-dioxopyrrolidine-3-sulfonate;hydrate |

| Standard InChI | InChI=1S/C4H5NO6S.Na.H2O/c6-3-1-2(12(9,10)11)4(7)5(3)8;;/h2,8H,1H2,(H,9,10,11);;1H2/q;+1;/p-1 |

| Standard InChI Key | XNWRGJNUOILKMU-UHFFFAOYSA-M |

| SMILES | C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].O.[Na+] |

| Canonical SMILES | C1C(C(=O)N(C1=O)O)S(=O)(=O)[O-].O.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine backbone substituted at the 3-position with a sulfonate group () and at the 1- and 2,5-positions with hydroxyl and ketone moieties, respectively. The sodium counterion and hydrate molecules ensure solubility in polar solvents. Key structural attributes include:

The sulfonate group enhances water solubility, while the ketone and hydroxyl groups enable participation in redox and conjugation reactions .

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Peaks at 1650–1750 cm (C=O stretching of ketones), 1150–1250 cm (S=O stretching of sulfonate), and 3200–3500 cm (O–H stretching of hydroxyl and hydrate) .

-

NMR: NMR (DO) signals include δ 3.5–4.0 ppm (pyrrolidine ring protons), δ 2.8–3.2 ppm (sulfonate-adjacent CH), and δ 4.5–5.0 ppm (hydroxyl proton exchange) .

Synthesis and Industrial Production

Synthetic Pathways

While detailed protocols are proprietary, analogous compounds like N-hydroxysulfosuccinimide (sulfo-NHS) are synthesized via:

-

Sulfonation of Pyrrolidine Derivatives: Reaction of 1-hydroxy-2,5-dioxopyrrolidine with sulfur trioxide-triethylamine complex in anhydrous DMF .

-

Neutralization: Treatment with sodium hydroxide to form the sodium salt, followed by hydration .

Industrial Scalability

-

Purity: Commercial batches (e.g., Ambeed, Aldrich) report ≥95% purity by HPLC .

-

Cost: Priced at $120–$150 per gram for research-grade material .

Applications in Science and Technology

Biochemical Conjugation

The compound’s sulfonate and ketone groups facilitate covalent bonding with amines and thiols, mirroring applications of sulfo-NHS in antibody-drug conjugates (ADCs) :

-

Crosslinking Mechanism:

-

Case Study: In hyaluronic acid-collagen dermal fillers (Patent EP2753647A1), analogous sulfonates enhance matrix stability via crosslinking .

Analytical Chemistry

-

Derivatization Agent: Enhances detection of hydroxyl-containing analytes in LC-MS via sulfonate tagging .

-

Buffering Component: Stabilizes pH in enzymatic assays due to its zwitterionic nature .

| Condition | Requirement | Rationale | Source |

|---|---|---|---|

| Temperature | –20°C | Prevents thermal degradation | |

| Humidity | <30% RH | Avoids hydrate dissociation | |

| Light | Amber glass containers | Reduces photolytic cleavage |

Hazard Classification

| Risk Parameter | Data | Source |

|---|---|---|

| Skin irritation | Category 2 (H315) | |

| Eye damage | Category 1 (H318) | |

| Environmental toxicity | Chronic aquatic toxicity (H412) |

Precautionary Measures:

Future Research Directions

Materials Science Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume